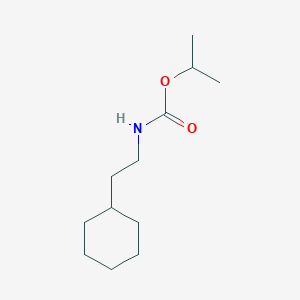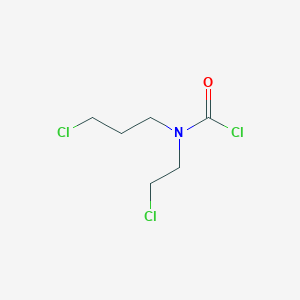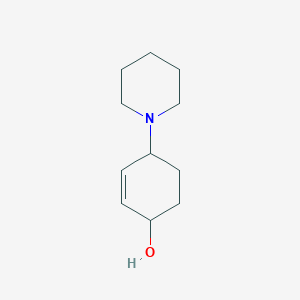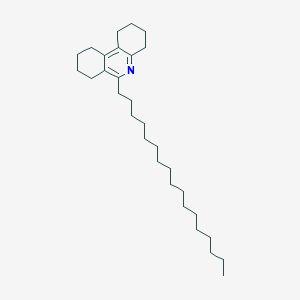
2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide is a chemical compound with a complex structure that includes a pyridine ring substituted with an amino group, two methyl groups, a nitro group, and an oxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide typically involves the nitration of 2-pyridinamine derivatives. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available pyridine derivatives. The process includes nitration, methylation, and oxidation steps, each requiring specific catalysts and reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Further oxidized pyridine derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The compound’s ability to participate in redox reactions makes it a potential candidate for applications in oxidative stress-related research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Dimethylaminopyridine: A similar compound with a dimethylamino group instead of the nitro group.
4-Nitro-2-picoline N-oxide: Another nitro-substituted pyridine derivative with different substitution patterns.
Uniqueness
2-Pyridinamine, N,5-dimethyl-4-nitro-, 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and amino groups allows for diverse chemical transformations and applications.
Eigenschaften
CAS-Nummer |
62674-69-5 |
|---|---|
Molekularformel |
C7H9N3O3 |
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
1-hydroxy-N,5-dimethyl-4-nitropyridin-2-imine |
InChI |
InChI=1S/C7H9N3O3/c1-5-4-9(11)7(8-2)3-6(5)10(12)13/h3-4,11H,1-2H3 |
InChI-Schlüssel |
PSHSHGVODPBFIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=NC)C=C1[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)





methyl}aniline](/img/structure/B14512358.png)

![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)
